Tert-butyl 5-chloro-2-(ethylamino)benzoate
Description
Tert-butyl 5-chloro-2-(ethylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, a chlorine atom, and an ethylamino group attached to a benzoate core
Properties
IUPAC Name |
tert-butyl 5-chloro-2-(ethylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-5-15-11-7-6-9(14)8-10(11)12(16)17-13(2,3)4/h6-8,15H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFGOUSXISJQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-chloro-2-(ethylamino)benzoate typically involves the esterification of 5-chloro-2-(ethylamino)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-chloro-2-(ethylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 5-azido-2-(ethylamino)benzoate or 5-thiocyanato-2-(ethylamino)benzoate.
Oxidation: Formation of 5-chloro-2-(ethylamino)nitrobenzoate.
Reduction: Formation of 5-chloro-2-(ethylamino)benzyl alcohol.
Scientific Research Applications
Tert-butyl 5-chloro-2-(ethylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-chloro-2-(ethylamino)benzoate involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The chlorine atom may participate in halogen bonding, further influencing the compound’s binding affinity and specificity. These interactions can lead to alterations in biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-chloro-2-(methylamino)benzoate
- Tert-butyl 5-chloro-2-(propylamino)benzoate
- Tert-butyl 5-chloro-2-(isopropylamino)benzoate
Uniqueness
Tert-butyl 5-chloro-2-(ethylamino)benzoate is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylamino group, in particular, allows for specific interactions with biological targets that may not be possible with other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
